molecular formula C11H15N3O3S B2847863 Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953226-33-0

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2847863
CAS RN: 953226-33-0
M. Wt: 269.32
InChI Key: AOFGUSNSWLZZRN-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of molecules known as thiazol-2-ylcarbamates . Thiazol-2-ylcarbamates are a type of carbamate derivatives that contain a thiazole ring, which is a bicyclic ring system with electron-rich sulfur and nitrogen atoms . These compounds have been synthesized and evaluated for various pharmacological activities, such as anticonvulsant , antimicrobial , and antitumor activities .


Synthesis Analysis

The synthesis of thiazol-2-ylcarbamates involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of substituted benzo[d]thiazol-2-ylcarbamates were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structures of the synthesized compounds were confirmed based on their physical and spectral data .


Molecular Structure Analysis

The molecular structure of thiazol-2-ylcarbamates, such as ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, can be confirmed by their physicochemical properties and spectroanalytical data . For instance, the solid-state spectra of these compounds reveal characteristic aromatic stretch and N–H stretch .


Chemical Reactions Analysis

Thiazol-2-ylcarbamates undergo various chemical reactions during their synthesis . For instance, the intermediate compounds obtained from the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

Thiazol-2-ylcarbamates, including ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, are high melting solids . These compounds are found to be soluble in DMSO .

Scientific Research Applications

Future Directions

Given the significant activity of thiazol-2-ylcarbamates in various models, these compounds hold promise for the development as potential therapeutic agents after further optimization . Future research could focus on exploring their potential in other therapeutic areas, improving their pharmacological profile, and minimizing any potential side effects.

properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFGUSNSWLZZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

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